tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate
Description
tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate is a chiral carbamate derivative featuring a pyrrolidine ring with stereochemical configurations at the 2S and 4S positions. The compound includes a hydroxyl group at the 4S position and a tert-butoxycarbonyl (Boc) carbamate group attached via a methylene linker to the 2S position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol (estimated). The Boc group serves as a protective moiety for the amine functionality, making this compound a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or protease inhibitors where stereochemical precision is essential .
Properties
CAS No. |
2306252-54-8 |
|---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 |
InChI Key |
AEEDNTYVDBGMCS-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Protection
The synthesis often begins with commercially available 1-(tert-butyl) 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate. The hydroxyl group at the 4-position is protected by treatment with tert-butyldimethylsilyl chloride (TBSCl) to form a silyl ether intermediate. This protection is crucial to prevent side reactions during subsequent transformations.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydroxyl protection | TBSCl, base (e.g., imidazole) | Formation of TBS-protected hydroxyl derivative |
Reduction to Primary Alcohol
The protected ester is then reduced using sodium borohydride (NaBH4), converting the ester group to a primary alcohol. This step is performed under mild conditions to preserve stereochemistry.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | NaBH4, solvent (e.g., MeOH) | Primary alcohol formation |
Tosylation and Azide Displacement
The primary alcohol is converted to a tosylate using tosyl chloride (TsCl), which is then displaced by sodium azide (NaN3) to introduce an azide functional group. This substitution is a key step for later conversion to the primary amine.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Tosylation | TsCl, base (e.g., pyridine) | Formation of tosylate |
| Azide displacement | NaN3, solvent (e.g., DMF) | Azide substitution |
Azide Reduction to Primary Amine
Hydrogenation of the azide using palladium on carbon (Pd/C) catalyst in ethanol reduces the azide to the primary amine. This amine is a direct precursor for coupling reactions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Azide reduction | H2, Pd/C catalyst, ethanol | Primary amine formation |
Coupling with Substituted Benzoic Acid
The primary amine is coupled with 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid using a coupling agent such as HBTU in dimethylformamide (DMF). This step forms an amide bond, advancing the molecule toward the target structure.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Coupling | HBTU, DMF, base (e.g., DIPEA) | Amide bond formation |
Deprotection to Yield Final Compound
Finally, the TBS protecting group is removed using tetra-n-butylammonium fluoride (TBAF), liberating the hydroxyl group and yielding this compound.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Deprotection | TBAF, solvent (e.g., THF) | Removal of TBS, free hydroxyl |
Reaction Scheme Summary
| Step | Intermediate | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Hydroxyl protection | TBSCl, base (imidazole) | Protects 4-hydroxyl group |
| 2 | Reduction | NaBH4, MeOH | Ester to primary alcohol |
| 3 | Tosylation | TsCl, pyridine | Activates alcohol for substitution |
| 4 | Azide substitution | NaN3, DMF | Introduces azide group |
| 5 | Azide reduction | H2, Pd/C, ethanol | Converts azide to amine |
| 6 | Coupling | HBTU, DMF, DIPEA | Amide bond formation |
| 7 | Deprotection | TBAF, THF | Removes TBS protecting group |
Research Findings and Analysis
- The use of TBSCl for hydroxyl protection is favored due to its stability under a variety of reaction conditions and ease of removal with TBAF.
- Sodium borohydride reduction preserves stereochemistry at the chiral centers, critical for the biological activity of the final compound.
- The azide intermediate provides a versatile handle for amine introduction without racemization.
- Coupling with substituted benzoic acids using HBTU is efficient and high yielding, enabling the synthesis of derivatives for ligand design.
- The Mitsunobu reaction followed by hydrolysis has also been employed in related compounds to generate diastereomers, indicating flexibility in synthetic strategies.
- Alternative routes starting from enantiomeric precursors allow access to stereoisomers of the compound, expanding its utility in research.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Industry: Used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism by which tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbamate moiety can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents at the 4-position of the pyrrolidine ring. Key derivatives include 4-methoxy , 4-fluoro , and other variants, each imparting distinct physicochemical and pharmacological properties. Below is a comparative analysis:
Structural and Physicochemical Comparison
Pharmacological Implications
- Hydroxyl Analog : Likely to exhibit higher clearance rates due to -OH’s susceptibility to Phase II metabolism (e.g., glucuronidation).
- Methoxy Analog : Improved pharmacokinetic profiles in oral formulations due to enhanced lipophilicity and stability.
- Fluoro Analog : Balances lipophilicity and electronic effects, often used to optimize target engagement and reduce off-target interactions .
Biological Activity
Tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate, also known as M4, is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This article delves into the biological activity of M4, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.
- Chemical Name: this compound
- Molecular Formula: C₁₁H₁₉N₁O₅
- Molecular Weight: 245.27 g/mol
- CAS Number: 74844-91-0
M4 exhibits multiple mechanisms that contribute to its biological activity:
- Inhibition of β-secretase and Acetylcholinesterase:
- Reduction of Oxidative Stress:
- Cell Viability Enhancement:
In Vitro Studies
Research has demonstrated that M4 effectively protects astrocytes from Aβ-induced cell death. The following table summarizes key findings from various in vitro studies:
| Study Reference | Treatment | Cell Viability (%) | β-secretase Inhibition (IC₅₀) | AChE Inhibition (Kᵢ) |
|---|---|---|---|---|
| M4 | 62.98 ± 4.92 | 15.4 nM | 0.17 μM | |
| Control | 43.78 ± 7.17 | - | - |
In Vivo Studies
In vivo assessments using scopolamine-induced AD models showed that while M4 reduced Aβ levels and β-secretase activity, it did not achieve statistically significant results compared to established treatments like galantamine. This suggests that while M4 has potential, further optimization may be necessary for effective clinical application .
Case Studies
A notable case study involved the administration of M4 in a rat model of Alzheimer’s disease. The study aimed to evaluate the compound's ability to mitigate cognitive decline associated with Aβ aggregation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
